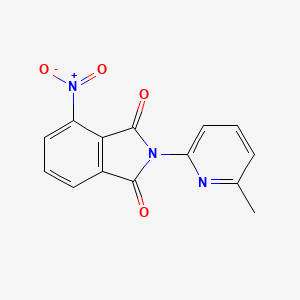![molecular formula C14H21N3O4 B5617880 6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)
6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives, including structures similar to the compound , often involves complex multi-step reactions. For instance, the synthesis of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone involved creating a mixture of stereoisomers through the introduction of two asymmetric centers, leading to a mixture with vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be modified with various substituents to alter the compound's properties and biological activity. The specific configuration and stereoisomers of these compounds significantly affect their pharmacological profile (Howson et al., 1988).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, reactions with thiourea to produce pyridazine-thiones, and cycloalkylation to form thieno[2,3-c]pyridazines. These reactions are influenced by the substituents present on the pyridazinone core and can lead to a wide range of derivatives with different chemical properties (Gaby et al., 2003).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. For instance, methylation of specific pyridazinone derivatives can lead to compounds with distinct physical properties, as seen in the synthesis of a yellow title compound through methylation (Kloubert et al., 2012).
Propiedades
IUPAC Name |
3-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-21-8-6-14(10-18)5-2-7-17(9-14)13(20)11-3-4-12(19)16-15-11/h3-4,18H,2,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJUECQBDQVZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)C2=NNC(=O)C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)
![3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5617798.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5617800.png)


![1-methyl-4-[(5-nitro-2-furyl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)

![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![N-(3-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617882.png)

![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)